ATAD2 Bromodomain Affinity: Sub-Micromolar Binding Affinity for a Challenging Epigenetic Target
The target compound demonstrates a specific binding affinity (Kd) of 158 nM for the ATAD2 bromodomain in a chemoproteomic assay [1]. This binding is selective over other bromodomain family members, such as BRD4 (Kd = 1,590 nM) and BRD3 (Kd = 2,000 nM) in the same assay [1]. This quantitative intra-class selectivity profile is a critical differentiator for researchers studying ATAD2 biology or screening for selective ATAD2 chemical probes.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 158 nM |
| Comparator Or Baseline | BRD4 (Kd = 1,590 nM), BRD3 (Kd = 2,000 nM) |
| Quantified Difference | 10-fold selectivity over BRD4; 13-fold selectivity over BRD3 |
| Conditions | Human HUT78 cells; 45 min incubation; mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
Procurement of this compound is justified for projects focused on ATAD2, as it provides a validated chemical starting point with a defined selectivity window, minimizing off-target bromodomain interactions that would confound phenotypic readouts.
- [1] BindingDB. (n.d.). BDBM50098250 CHEMBL3590389. View Source
